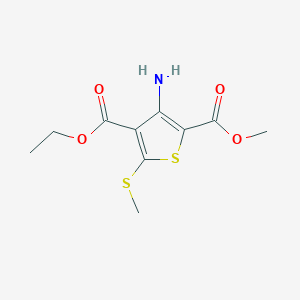![molecular formula C8H8N2O2 B12216785 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione CAS No. 5368-43-4](/img/structure/B12216785.png)
3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N2O2. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. These intermediates then undergo addition with propargylamine to yield N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) produces the desired pyridopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and alternative catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridopyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridopyrazines with diverse functional groups.
Scientific Research Applications
3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it acts as a gamma secretase modulator, influencing the cleavage of amyloid precursor protein (APP) and reducing the formation of amyloid-beta plaques . This modulation occurs through binding to the gamma secretase complex, altering its activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties.
Pyridazine and pyridazinone derivatives: These compounds also contain nitrogen heterocycles and are known for their biological activities, such as anti-inflammatory and antifungal effects.
Uniqueness
3,4-Dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione is unique due to its specific structural features and its ability to modulate gamma secretase activity, making it a promising candidate for the treatment of neurodegenerative diseases
Properties
CAS No. |
5368-43-4 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,8-dione |
InChI |
InChI=1S/C8H8N2O2/c11-6-1-3-10-4-2-9-8(12)7(10)5-6/h1,3,5H,2,4H2,(H,9,12) |
InChI Key |
BORDYCDCNXARSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=O)C=C2C(=O)N1 |
solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


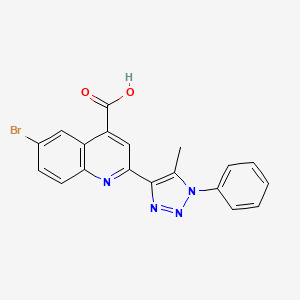
![7-(2,4-dimethylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12216722.png)
![(Methylethyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)benzylamine](/img/structure/B12216733.png)
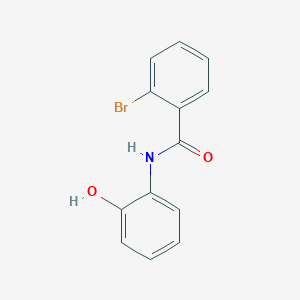

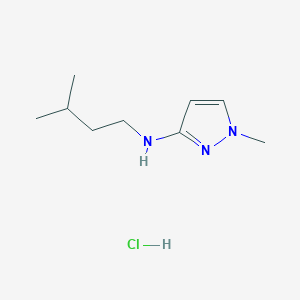
![N-[5-(acetylamino)-2-chlorophenyl]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12216746.png)
![5-(2-methoxyphenyl)-3-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12216748.png)
![N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B12216756.png)
![5-(tert-Butyl)-7-chloro-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12216769.png)
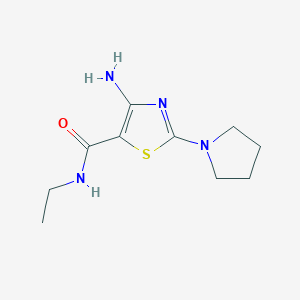
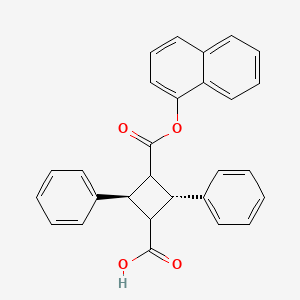
![3-{[4-(Dimethylamino)phenyl]amino}-1-propylazolidine-2,5-dione](/img/structure/B12216777.png)
